

(+)-N-Methylallosedridine CAS number and spectral data

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Compound of Interest

Compound Name: (+)-N-Methylallosedridine

Cat. No.: B15589798

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Technical Guide: (+)-N-Methylallosedridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding **(+)-N-Methylallosedridine** is limited in publicly accessible databases. This guide provides the available chemical identifiers for this compound and presents representative spectral data and experimental protocols based on closely related structures and general methodologies for piperidine alkaloids.

Compound Identification

Identifier	Value	Reference
Compound Name	(+)-N-Methylallosedridine	
CAS Number	41447-16-9	[1][2]
Molecular Formula	C ₉ H ₁₉ NO	[1][2]
Molecular Weight	157.25 g/mol	[2]
Synonyms	$(\alpha S, 2R)$ - $\alpha, 1$ -Dimethyl-2-piperidineethanol	[2]

Spectral Data



No specific experimental spectral data for **(+)-N-Methylallosedridine** has been found in public spectral databases. Therefore, representative data for the structurally related compound N-Methylpiperidine is provided below for reference.

NMR Spectral Data: N-Methylpiperidine

Solvent: CDCl₃ Frequency: 399.65 MHz (¹H NMR)

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.33	S	3H	N-CH ₃	_
2.23	m	4H	H-2, H-6 (axial & equatorial)	
1.59	m	4H	H-3, H-5 (axial & equatorial)	
1.41	m	2H	H-4 (axial & equatorial)	

Note: Assignments are based on typical chemical shifts for N-methylpiperidine. Actual peak multiplicities and precise shifts can vary.

IR Spectral Data: N-Methylpiperidine

Vibrational Mode	Wavenumber (cm ^{−1})	Intensity
C-H stretch (alkane)	2950-2800	Strong
C-H bend (alkane)	1470-1450	Medium
C-N stretch	1200-1020	Medium-Weak

Note: This represents typical IR absorption ranges for the functional groups present in N-methylpiperidine.

Mass Spectrometry Data: N-Methylpiperidine



m/z	Relative Intensity (%)	Assignment
99	100	[M]+ (Molecular Ion)
98	80	[M-H]+
84	60	[M-CH ₃] ⁺
58	90	[C₃HaN] ⁺
42	50	[C ₂ H ₄ N] ⁺

Note: Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of **(+)-N-Methylallosedridine** are not readily available. The following are general, representative protocols for the isolation of piperidine alkaloids from plant material and a general synthesis of N-methylated piperidines.

Protocol 1: General Isolation of Piperidine Alkaloids from Plant Material

This protocol outlines a typical acid-base extraction method for isolating alkaloids.

1. Extraction:

- Air-dry and powder the plant material (e.g., leaves, bark).
- Macerate the powdered material in a solvent such as methanol or ethanol for 24-48 hours at room temperature.
- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Acid-Base Partitioning:

- Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.
- Wash the acidic solution with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.
- Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate).



- Extract the basified aqueous solution with a chlorinated solvent (e.g., dichloromethane or chloroform) multiple times.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

3. Purification:

- Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.
- Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetatemethanol gradient).
- Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).
- Combine fractions containing the compound of interest and recrystallize or perform further chromatographic purification (e.g., preparative HPLC) to obtain the pure alkaloid.

Protocol 2: General Synthesis of N-Methylpiperidines via Reductive Amination

This protocol describes a common method for the N-methylation of a piperidine ring.

1. Reaction Setup:

- In a round-bottom flask, dissolve the piperidine precursor (e.g., a substituted piperidone) in a suitable solvent such as methanol or dichloromethane.
- Add an excess of methylamine, often as a solution in a solvent or as a salt.
- Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

2. Reaction Execution:

- Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
- Monitor the reaction progress by TLC or GC-MS.

3. Work-up and Purification:

Quench the reaction by the slow addition of water or a dilute acid.



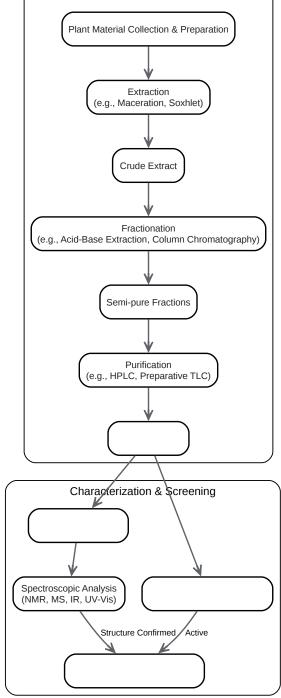
- Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the N-methylated piperidine derivative.

Workflow and Pathway Diagrams

As no specific signaling pathways involving **(+)-N-Methylallosedridine** have been documented, a general workflow for the isolation and characterization of natural products is provided below.



General Workflow for Natural Product Isolation and Characterization Isolation & Purification Plant Material Collection & Preparation



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Caption: A generalized workflow for the isolation and characterization of natural products.



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References

- 1. (+)-N-Methylallosedridine Immunomart [immunomart.com]
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